2-溴-1-(4-甲氧基-3-硝基苯基)乙酮

描述

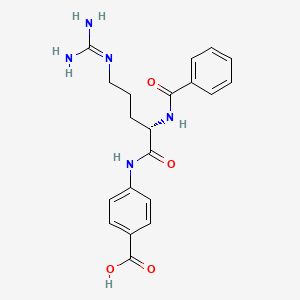

The compound 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a brominated ketone with a methoxy and a nitro group attached to the aromatic ring. This structure suggests potential reactivity typical of halogenated aromatics and could be of interest in various chemical syntheses and applications, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related brominated aromatic ketones has been demonstrated in several studies. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a compound with structural similarities to 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, was achieved using bromine as the brominating reagent, yielding a product with a purity of 90.2% . Another related synthesis involved the preparation of 1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol, which was obtained through a sequence of O-benzylation, bromination, and reduction, with an overall yield of about 25% . These methods could potentially be adapted for the synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of brominated aromatic ketones can be investigated using computational methods, as demonstrated in a study on a pyrazole derivative . The study utilized Gaussian09 software for theoretical calculations, which could be applied to 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone to predict its molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO analysis.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions. For example, 2-bromo-7-methoxytropone reacted with o-aminophenol to yield multiple products, indicating the potential for complex reaction pathways . The reactivity of the bromine atom in such compounds can lead to further functionalization or participation in coupling reactions, which could be relevant for the chemical manipulation of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be influenced by the substituents on the aromatic ring. For instance, the introduction of nitro, chloro, bromo, and methoxy groups can affect the antitumor activity of phenyl-substituted naphthoquinones . The presence of electron-withdrawing or electron-donating groups can alter the compound's reactivity, solubility, and stability. The specific properties of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone would need to be characterized experimentally to determine its suitability for various applications.

科学研究应用

亲电性溴化反应

2-溴-1-(4-甲氧基-3-硝基苯基)乙酮已在亲电性溴化反应的背景下进行了研究。使用[BMPy]Br3和[Bmim]Br3作为溴源,可以高产率和高选择性地获得α-溴代烷基芳基酮之一,证明它是各种烷基芳基酮亲电性溴化的高效、简单和区域选择性试剂(W. Ying, 2011)。

香豆素类似物的合成

该化合物还参与了通过SRN1机制合成α,β-不饱和酮。它与几种环状硝酸酯负离子反应形成这些酮,为合成各种香豆素类似物提供了一种新方法(C. Curti, A. Gellis, P. Vanelle, 2007)。

细胞毒活性和荧光性质

在一项关于3-羟基喹啉-4(1H)-酮衍生物的研究中,2-溴-1-(4-氯-3-硝基苯基)乙酮被用作起始物质。合成的化合物被评估其对各种癌细胞系的细胞毒活性,并且它们的荧光性质也被研究了(Jasna Kadrić等, 2014)。

相平衡研究

对1-(3-硝基苯基)乙酮和1-(4-硝基苯基)乙酮在不同溶剂中的固液相平衡和三元相图进行了研究,包括类似于2-溴-1-(4-甲氧基-3-硝基苯基)乙酮的化合物。这项工作对分离相关化合物的混合物是重要的(Rongrong Li et al., 2019)。

线虫杀灭活性

在另一项研究中,2-溴-1-(4-甲氧基-3-硝基苯基)乙酮的类似物被合成并评估其对根结线虫Meloidogyne javanica的线虫杀灭活性。这项研究有助于开发用于农业害虫控制的新化合物(Sumona Kumari, Rajvir Singh, R. K. Walia, 2014)。

有机合成中的不对称还原

该化合物已被用于对酮的不对称还原,利用Rhodotorula sp. AS2.2241,合成手性活性二级醇。这种方法已被应用于合成β-阻滞剂如(R)-尼非那洛,展示了它在制药合成中的实用性(Wei Yang et al., 2006)。

新型IMPDH抑制剂的合成

使用2-溴-1-(2-硝基苯基)乙酮作为起始试剂开发了一种新方法,用于合成BMS-337197,一种新型IMPDH抑制剂。这展示了该化合物在合成生物活性分子中的实用性(R. Zhao et al., 2007)。

作用机制

Target of Action

The primary targets of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone are currently unknown. This compound is a biochemical used for proteomics research

Biochemical Pathways

Given its use in proteomics research

Pharmacokinetics

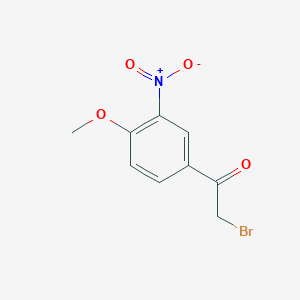

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone are not well-studied. Its impact on bioavailability is therefore unknown. The compound has a molecular weight of 274.07 , which could influence its pharmacokinetic properties.

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.

属性

IUPAC Name |

2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9-3-2-6(8(12)5-10)4-7(9)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPDMBUSCIDXCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428559 | |

| Record name | 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |

CAS RN |

65447-49-6 | |

| Record name | 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)